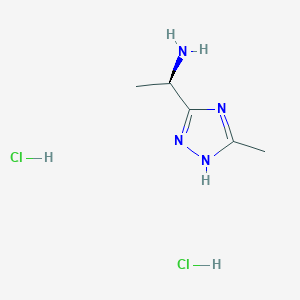

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride

CAS No.: 2343964-29-2

Cat. No.: VC4577565

Molecular Formula: C5H12Cl2N4

Molecular Weight: 199.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2343964-29-2 |

|---|---|

| Molecular Formula | C5H12Cl2N4 |

| Molecular Weight | 199.08 |

| IUPAC Name | (1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C5H10N4.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H/t3-;;/m1../s1 |

| Standard InChI Key | VUKQBFLHDHDODR-HWYNEVGZSA-N |

| SMILES | CC1=NC(=NN1)C(C)N.Cl.Cl |

Introduction

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a chemical compound derived from the parent molecule (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine, which belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are significant in medicinal chemistry due to their diverse biological activities .

Synthesis and Preparation

The synthesis of this compound typically involves several steps starting from basic organic precursors. The process may include reactions under controlled conditions such as temperature control and inert atmospheres to prevent degradation or unwanted side reactions.

Biological Activity

Triazole derivatives like (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride can modulate various signaling pathways or inhibit specific enzymes due to their ability to interact with biological targets such as enzymes or receptors . This interaction can lead to pharmacological effects beneficial for therapeutic applications.

Applications in Research

Given its structure and potential bioactivity, this compound could be explored in various scientific fields:

Pharmacology

Triazole derivatives have shown promise as bioactive agents due to their ability to interact with biological systems.

Medicinal Chemistry

Their diverse biological activities make them candidates for drug development targeting different diseases.

Biochemical Studies

Understanding how these compounds interact at the molecular level can provide insights into biochemical pathways.

Stability Considerations

Stability under standard laboratory conditions is expected but should be confirmed through empirical testing.

**(

-

(

-

R

)

-

–

*

11 –

(

*

CH₃ –

*

11 –

*

CH = NN C (= NH )

–

*

CH₃ )

–

NH₂ );dihydrochlorld”**

is derived from **(

*

(

R)

–

11 –

(

CH₃ –

11 –

C H = NN C (= NH )

–

C H₃ )

–

N H₂)**,

a member of the class known as triazoles—five-membered heterocyclic compounds containing three nitrogen atoms significant in medicinal chemistry due their diverse biologicall activities [PubChem CID:26248896][BldPharm].

Biological Activity

Derivatives like “…”can modulate signaling pathways inhibiting enzymes interacting w / targets such receptors/enzymes leading pharmacologicall efects beneficial therapeutically [ Pub Chem ] .

Applications In Research

Potential uses incl :

Pharmacology : Promising bioactive agents interacting biologically ,

Medicinal Chemistry : Candidates drug dev targeting diseases ,

Biochemical Studies : Insights biochemical pathways .

Physical propertie slike density boiling point aren’t readily availabe but similar compunds show reactivity nucleophiles/electrophiles functional groups present .

Stability under lab conditions expected but needs empirical confirmation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume